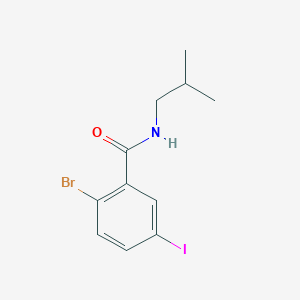

2-Bromo-5-iodo-N-isobutylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-5-iodo-N-isobutylbenzamide is an organic compound with the molecular formula C11H14BrINO It is a derivative of benzamide, where the benzene ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively, and an isobutyl group is attached to the nitrogen atom of the amide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-N-isobutylbenzamide typically involves the following steps:

Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the 2-position of the benzene ring.

Iodination: The brominated intermediate is then subjected to iodination to introduce an iodine atom at the 5-position.

Amidation: The final step involves the reaction of the dihalogenated benzene derivative with isobutylamine to form the desired product, this compound.

The reaction conditions for each step typically involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions may involve the use of bases or acids to facilitate the reaction.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-Bromo-5-iodo-N-isobutylbenzamide has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific signaling pathways associated with tumor growth. For instance, benzamide derivatives have been noted for their ability to inhibit the Janus kinase (JAK) pathway, which is often dysregulated in cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Nematicidal Properties

Research indicates that benzamide derivatives, including this compound, exhibit nematicidal activity against Caenorhabditis elegans and other parasitic nematodes. These compounds selectively inhibit nematode complex II, showcasing low toxicity to mammalian cells. The structural characteristics of these benzamides are crucial for their biological activity, making them potential candidates for developing new anthelmintic agents .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its pesticidal properties. Benzamide derivatives are known to act as effective pesticides due to their ability to interfere with the biological processes of pests. The specific halogen substitutions in this compound may enhance its efficacy against target organisms while minimizing harm to beneficial species .

Synthesis and Derivatives

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions and subsequent amide formation. Various methods have been documented for synthesizing related compounds, which can provide insights into optimizing the production of this specific benzamide derivative .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for enhancing its efficacy and reducing toxicity. Studies have shown that modifications in the amide group significantly affect the biological activity of benzamides against nematodes and cancer cells. For example, bioisosteric replacements have been utilized to maintain or improve activity while altering toxicity profiles .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Bromo-5-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards target molecules. Additionally, the isobutyl group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-N-isobutylbenzamide: Lacks the iodine atom at the 5-position.

5-Iodo-N-isobutylbenzamide: Lacks the bromine atom at the 2-position.

2-Bromo-5-iodobenzamide: Lacks the isobutyl group on the nitrogen atom.

Uniqueness

2-Bromo-5-iodo-N-isobutylbenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The isobutyl group further enhances its properties, making it a valuable compound for various applications.

Activité Biologique

2-Bromo-5-iodo-N-isobutylbenzamide is a compound of increasing interest in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C10H11BrI N

Molecular Weight: Approximately 309.01 g/mol

IUPAC Name: this compound

The compound features a benzamide structure with bromine and iodine substituents, which significantly influence its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which may be relevant for therapeutic applications in cancer and other diseases. For instance, it may interact with the JAK-STAT signaling pathway, which is often dysregulated in various cancers .

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.

- Antitumor Activity: Similar compounds have demonstrated antitumor effects, suggesting that this compound could also exhibit cytotoxicity against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Biological Activity Comparison of Related Compounds

Structure-Activity Relationship (SAR)

Research has emphasized the importance of the amide group in benzamide derivatives for their biological activity. The presence of halogen substituents like bromine and iodine enhances interaction with biological targets, potentially increasing potency against specific enzymes or receptors .

Table 2: SAR Insights for Amide Derivatives

| Substituent Type | Observed Effect on Activity |

|---|---|

| Bromine | Increased enzyme inhibition |

| Iodine | Enhanced antimicrobial properties |

| Alkyl Group | Modulates lipophilicity and cell permeability |

Propriétés

IUPAC Name |

2-bromo-5-iodo-N-(2-methylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrINO/c1-7(2)6-14-11(15)9-5-8(13)3-4-10(9)12/h3-5,7H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJCZPUGERUPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C=CC(=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.